Cas no 101290-65-7 (1-(2-Methoxyphenyl)propan-1-amine)

1-(2-Methoxyphenyl)propan-1-amine is an organic compound featuring a methoxy-substituted phenyl ring attached to a propylamine chain. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and fine chemical synthesis. The methoxy group enhances electron density, influencing its binding affinity in bioactive molecules. Its amine functionality allows for further derivatization, enabling applications in the development of ligands, catalysts, and active pharmaceutical ingredients (APIs). The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its well-defined chemical properties ensure reproducibility in synthetic routes, making it a reliable choice for research and industrial applications requiring precise structural modifications.
1-(2-Methoxyphenyl)propan-1-amine structure
101290-65-7 structure
Product Name:1-(2-Methoxyphenyl)propan-1-amine
CAS No:101290-65-7
MF:C10H16ClNO
MW:201.693141937256
MDL:MFCD09733388
CID:1031044
PubChem ID:57415731
Update Time:2025-10-29

1-(2-Methoxyphenyl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Methoxyphenyl)propan-1-amine hydrochloride
    • 1-(2-METHOXYPHENYL)PROPYLAMINE-HCL
    • 1-(2-Methoxyphenyl)propan-1-aminehydrochloride
    • AKOS015924720
    • FT-0660234
    • Y10315
    • A897201
    • EN300-365345
    • CS-0247389
    • 1-(2-methoxyphenyl)propan-1-amine;hydrochloride
    • 1-(2-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1)
    • DTXSID80725481
    • FT-0660233
    • 1-(2-methoxyphenyl)propylamine hydrochloride
    • 1-(2-Methoxyphenyl)propylamine HCl
    • BEA29065
    • SB77616
    • SB78327
    • 101290-65-7
    • MFCD18252292
    • SB50123
    • 1987286-74-7
    • 1-(2-Methoxyphenyl)propan-1-amine
    • MDL: MFCD09733388
    • Inchi: 1S/C10H15NO.ClH/c1-3-9(11)8-6-4-5-7-10(8)12-2;/h4-7,9H,3,11H2,1-2H3;1H
    • InChI Key: XPWHPGHAPKCHQY-UHFFFAOYSA-N
    • SMILES: Cl.O(C)C1C=CC=CC=1C(CC)N

Computed Properties

  • Exact Mass: 201.0920418g/mol
  • Monoisotopic Mass: 201.0920418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 127
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2Ų

1-(2-Methoxyphenyl)propan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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